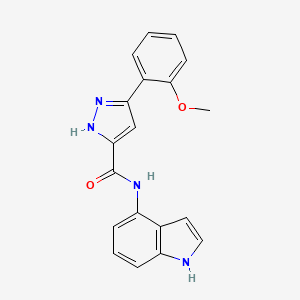![molecular formula C24H28Cl2N4 B14933314 2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]](/img/structure/B14933314.png)
2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings connected by a butane-1,4-diyl linker. The presence of chlorine atoms and isopropyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of Benzimidazole Rings: The initial step involves the synthesis of 6-chloro-1-(propan-2-yl)-1H-benzimidazole through the reaction of o-phenylenediamine with 6-chloro-2-propanone under acidic conditions.
Linking the Benzimidazole Rings: The next step is the coupling of two benzimidazole units using a butane-1,4-diyl linker. This can be achieved through a nucleophilic substitution reaction where the benzimidazole units are reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing chlorine.
科学的研究の応用
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-butane-1,4-diylbis[1H-benzimidazole]
- 2,2’-butane-1,4-diylbis[6-methyl-1H-benzimidazole]
- 2,2’-butane-1,4-diylbis[6-fluoro-1H-benzimidazole]
Uniqueness
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] is unique due to the presence of chlorine atoms and isopropyl groups, which enhance its chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C24H28Cl2N4 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
6-chloro-2-[4-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)butyl]-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C24H28Cl2N4/c1-15(2)29-21-13-17(25)9-11-19(21)27-23(29)7-5-6-8-24-28-20-12-10-18(26)14-22(20)30(24)16(3)4/h9-16H,5-8H2,1-4H3 |
InChIキー |
BKXWKALCEHEEGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCCCC3=NC4=C(N3C(C)C)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)

![N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933237.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14933239.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933240.png)

![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B14933259.png)
![ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14933267.png)

![4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B14933282.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14933306.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933321.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B14933322.png)
